molecular formula C11H19N2O5PS B1662751 ENS-163 phosphate CAS No. 117707-51-4

ENS-163 phosphate

Cat. No.: B1662751
CAS No.: 117707-51-4
M. Wt: 322.32 g/mol
InChI Key: PSRPKRDUWXFVQS-GNAZCLTHSA-N
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Description

Thiopilocarpine is a small molecule drug that acts as a muscarinic acetylcholine receptor M1 agonist. It was initially developed by Novartis Pharma AG for the treatment of nervous system diseases, particularly Alzheimer’s disease. its development was discontinued after Phase 1 clinical trials .

Chemical Reactions Analysis

Thiopilocarpine undergoes several types of chemical reactions, including:

    Oxidation: Thiopilocarpine can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiopilocarpine to its corresponding thiol.

    Substitution: Thiopilocarpine can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thiopilocarpine has been studied extensively for its potential therapeutic applications in nervous system diseases. It acts as a selective muscarinic receptor agonist, which makes it a valuable tool in the study of cholinergic systems. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to study the effects of muscarinic receptor activation.

    Biology: Employed in research to understand the role of muscarinic receptors in various physiological processes.

    Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting muscarinic receptors

Mechanism of Action

Thiopilocarpine exerts its effects by binding to and activating muscarinic acetylcholine receptors, specifically the M1 subtype. This activation leads to the stimulation of the phosphoinositide second messenger system, resulting in various cellular responses. The primary molecular targets of thiopilocarpine are the muscarinic receptors located in the central nervous system .

Comparison with Similar Compounds

Thiopilocarpine is similar to other muscarinic receptor agonists, such as pilocarpine, xanomeline, and oxotremorine. it is unique in its selectivity for the M1 receptor subtype, which makes it particularly useful in studying the cholinergic system. Other similar compounds include:

Properties

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRPKRDUWXFVQS-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922525
Record name Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117707-51-4
Record name Thiopilocarpine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPILOCARPINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ0DY0JLD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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